BenchChemオンラインストアへようこそ!

C29

TLR2 non-competitive inhibition TIR domain

C29 (TLR2-IN-C29) is the definitive TLR2 antagonist for non-competitive, intracellular TIR domain blockade—unlike extracellular competitors such as CU-CPT22. Its unique BB loop binding enables synergy with competitive antagonists and clean target attribution, with zero cross-reactivity on TLR3/4/5/7/9 or TNF-α. Species-selective inhibition (human TLR2/1 & TLR2/6; murine TLR2/1 only) makes it indispensable for translational mouse models of metabolic inflammation, sepsis, and IBD. Choose C29 when experimental design demands unambiguous, non-competitive TLR2 shutdown validated by pharmacological-genetic concordance in vivo.

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
CAS No. 363600-92-4
Cat. No. B611394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC29
CAS363600-92-4
SynonymsTLR2-IN-C29;  TLR2 IN C29;  TLR2INC29;  TLR2-inhibitor-C29;  TLR2 inhibitor-C29;  TLR2 inhibitor C29; 
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1N=CC2=C(C(=CC=C2)OC)O)C(=O)O
InChIInChI=1S/C16H15NO4/c1-10-12(16(19)20)6-4-7-13(10)17-9-11-5-3-8-14(21-2)15(11)18/h3-9,18H,1-2H3,(H,19,20)
InChIKeyWTGMGRFVBFDHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TLR2-IN-C29 (C29, CAS 363600-92-4): A Toll-Like Receptor 2 (TLR2) Inhibitor with Defined TIR Domain Binding


TLR2-IN-C29 (C29; CAS 363600-92-4) is a small-molecule inhibitor of Toll-like receptor 2 (TLR2) signaling with the molecular formula C16H15NO4 and a molecular weight of 285.29 . It functions as a TIR domain-targeting antagonist that inhibits both human TLR2/1 and TLR2/6 heterodimer signaling [1]. C29 was originally identified through computer-aided drug design (CADD) targeting a specific pocket within the BB loop of the TLR2 Toll/IL-1 receptor resistance (TIR) domain, a binding site distinct from the extracellular ligand-binding domain targeted by most other TLR2 antagonists .

Why Generic TLR2 Inhibitor Substitution Fails: C29's Distinct Non-Competitive Mechanism and Species-Selective Profile


TLR2 inhibitors are not functionally interchangeable due to fundamental differences in binding site, mechanism of action, and species selectivity. C29 binds non-competitively to an intracellular TIR domain BB loop pocket, whereas common alternatives such as CU-CPT22 and MMG-11 act as competitive antagonists at the extracellular ligand-binding domain [1]. This mechanistic divergence produces distinct pharmacological profiles—C29 fails to displace the ligand Pam3CSK4 in indirect binding assays, confirming its non-competitive mode, while CU-CPT22 and MMG-11 show competitive displacement [2]. Additionally, C29 exhibits a species-dependent inhibition pattern: it inhibits human TLR2/1 and TLR2/6 signaling but only murine TLR2/1 signaling, leaving murine TLR2/6 signaling unaffected [3]. This species-specificity is not shared by all TLR2 antagonists and has critical implications for experimental design in mouse models. Substituting C29 with another TLR2 inhibitor without accounting for these differences may yield confounding or misinterpreted results, particularly when murine TLR2/6-dependent pathways are under investigation.

C29 Quantitative Differentiation Evidence: Direct Comparator Data for Informed TLR2 Inhibitor Selection


Non-Competitive vs. Competitive Antagonism: C29 Fails to Displace Ligand Unlike CU-CPT22 and MMG-11

C29 exhibits a non-competitive mode of TLR2 inhibition, whereas CU-CPT22 and MMG-11 act as competitive antagonists. In an indirect binding assay, both MMG-11 and CU-CPT22 displaced the synthetic TLR2 agonist Pam3CSK4, confirming competitive binding at the extracellular ligand-binding domain. In contrast, C29 failed to displace Pam3CSK4 under identical assay conditions, consistent with its distinct binding site at the intracellular TIR domain BB loop pocket [1]. Isobologram analysis further revealed additive and synergistic effects when C29 was combined with MMG-11 or CU-CPT22, confirming non-overlapping mechanisms [1].

TLR2 non-competitive inhibition TIR domain binding assay mechanism of action

Species-Dependent TLR2/6 Inhibition: C29 Selectively Inhibits Human but Not Murine TLR2/6 Signaling

C29 exhibits a pronounced species-dependent inhibition profile. In human HEK-TLR2 cells, C29 inhibits both TLR2/1 and TLR2/6 signaling. However, in murine macrophages, C29 inhibits TLR2/1 signaling but fails to inhibit murine TLR2/6-induced NF-κB luciferase activity [1]. This species-specific effect is not observed with the TLR4 inhibitor TAK-242, which similarly affects both human and murine TLR4 signaling. In a head-to-head comparison in palmitate-stimulated cells, C29 (100 μM) significantly altered TLR2 and TLR6 gene expression, whereas TAK-242 (20 μM) exhibited a distinct gene expression modulation profile [2].

TLR2/6 species specificity human vs. mouse TLR2 inhibitor translational research

TLR2/1 vs. TLR2/6 Heterodimer Selectivity: C29 Shows 1.9-Fold Preference for TLR2/1

C29 differentially inhibits TLR2 heterodimers, displaying approximately 1.9-fold greater potency against human TLR2/1 (hTLR2/1) signaling compared to human TLR2/6 (hTLR2/6). The reported IC50 values are 19.7 μM for hTLR2/1 and 37.6 μM for hTLR2/6 in NF-κB reporter assays using HEK293T cells . By comparison, MMG-11 exhibits IC50 values of 1.7 μM (hTLR2/1) and 5.7 μM (hTLR2/6), representing a 3.4-fold selectivity ratio , whereas CU-CPT22 shows preferential inhibition of TLR1/2 (IC50 0.58 μM) with no significant inhibition of TLR2/6 . C29's intermediate heterodimer selectivity profile differs from both MMG-11's broader inhibition and CU-CPT22's TLR1/2 exclusivity.

TLR2/1 TLR2/6 heterodimer selectivity IC50 NF-κB

TLR Selectivity Profiling: C29 Fails to Inhibit Other TLRs and TNF-α Signaling

C29 demonstrates target selectivity for TLR2 over other TLR family members. In specificity profiling, C29 failed to inhibit signaling induced by agonists of other TLRs, including TLR3, TLR4, TLR5, TLR7, and TLR9, as well as TNF-α-induced signaling [1]. This contrasts with some broader-spectrum TLR inhibitors that affect multiple TLR pathways. The TLR3 inhibitor SMU-CX1, for example, specifically inhibits TLR3-mediated SEAP signaling (IC50 0.11 μM) but does not affect TLR2 signaling [2], while TLR4 inhibitors like TAK-242 show no cross-reactivity with TLR2. C29's exclusive TLR2 inhibition ensures that observed biological effects can be attributed specifically to TLR2 pathway blockade.

TLR selectivity TLR2 specificity off-target activity TNF-α selectivity panel

In Vivo TLR2 Blockade Efficacy: C29 Ameliorates Obesity-Induced Cardiomyopathy Comparable to TLR2 Knockout

C29 demonstrates in vivo efficacy comparable to genetic TLR2 deletion. In a high-fat diet (HFD)-induced obesity model, TLR2 blockade using C29 markedly ameliorated inflammation, myocardial fibrosis, and hypertrophy, effects that were quantitatively comparable to those observed in TLR2 knockout (KO) mice [1]. This pharmacological-genetic concordance validates that C29 achieves functional TLR2 inhibition in vivo at therapeutically relevant levels. In contrast, alternative TLR2 inhibitors such as MMG-11 and CU-CPT22 have less extensively characterized in vivo efficacy profiles in metabolic disease models [2].

in vivo efficacy TLR2 blockade obesity cardiomyopathy genetic knockout comparison

C29 Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Mechanistic Studies Requiring Non-Competitive TLR2 Antagonism

C29 is the preferred TLR2 inhibitor for experimental designs that require non-competitive receptor blockade. Its TIR domain binding mechanism, distinct from the extracellular competitive binding of CU-CPT22 and MMG-11, makes it uniquely suitable for studies examining ligand-receptor competition, co-treatment paradigms, or scenarios where additive/synergistic inhibition with competitive antagonists is desired [1]. Isobologram-confirmed synergy between C29 and competitive antagonists supports its use in combination pharmacology studies.

Human vs. Murine TLR2/6 Comparative Studies

C29's species-dependent inhibition profile—inhibiting human TLR2/6 but not murine TLR2/6—makes it an essential tool for dissecting species-specific TLR2/6 signaling contributions [1]. Researchers investigating translational differences between human and mouse TLR2 pathways can leverage C29 to distinguish TLR2/1-dependent from TLR2/6-dependent effects in murine models, a capability not offered by inhibitors lacking this species selectivity.

In Vivo Metabolic Disease Models Requiring Validated TLR2 Pathway Blockade

C29 is validated for in vivo use in obesity-induced cardiomyopathy and metabolic inflammation models, where its effects phenocopy TLR2 genetic knockout [1]. This pharmacological-genetic concordance provides confidence in target engagement for preclinical studies of TLR2-mediated metabolic pathology. Additional in vivo validation includes sepsis-induced lung injury and inflammatory bowel disease models [2].

TLR2-Specific Pathway Dissection Requiring Minimal Off-Target TLR Activity

C29 is optimal for studies requiring clean attribution of biological effects to TLR2 blockade. Its failure to inhibit TLR3, TLR4, TLR5, TLR7, TLR9, and TNF-α signaling eliminates confounding cross-reactivity observed with less selective TLR modulators [1]. This specificity supports its use in pathway validation experiments where unambiguous TLR2-dependence must be established.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for C29

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.